molecular formula C13H10Br2O3 B071191 Methyl 4,7-dibromo-3-methoxy-2-naphthoate CAS No. 175204-91-8

Methyl 4,7-dibromo-3-methoxy-2-naphthoate

Cat. No. B071191
CAS RN: 175204-91-8
M. Wt: 374.02 g/mol
InChI Key: HOLPDXPBBBQZLM-UHFFFAOYSA-N
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Description

“Methyl 4,7-dibromo-3-methoxy-2-naphthoate” is a chemical compound with the molecular formula C13H10Br2O3 . It has an average mass of 374.025 Da and a monoisotopic mass of 371.899658 Da .

Scientific Research Applications

  • Photochemical Synthesis : Methyl 2-methoxy-1-naphthoate, a related compound, undergoes u.v. irradiation in methanol to yield methanol adducts and cage-compounds. This highlights the potential of similar naphthoate derivatives, including Methyl 4,7-dibromo-3-methoxy-2-naphthoate, in photochemical syntheses (Teitei & Wells, 1976).

  • Fluorescent Probes and Anti-inflammatory Properties : Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, another closely related compound, exhibits anti-inflammatory properties and serves as a fluorescent probe. It is used in studying the polarity of lipid bilayers in biological membranes, suggesting potential applications of Methyl 4,7-dibromo-3-methoxy-2-naphthoate in similar contexts (Balo et al., 2000).

  • Intermediate in Pharmaceutical Synthesis : Compounds like 2-Bromo-6-methoxynaphthalene are intermediates in the preparation of non-steroidal anti-inflammatory agents. This suggests that Methyl 4,7-dibromo-3-methoxy-2-naphthoate could be used in the synthesis of similar pharmaceuticals (Xu & He, 2010).

  • Chemical Synthesis and Cyclization : The cyclization of related naphthoate derivatives to form polysubstituted phenanthrene and naphthalene derivatives is studied. This indicates potential application in synthetic organic chemistry for Methyl 4,7-dibromo-3-methoxy-2-naphthoate (Abdel‐Wahhab et al., 1973).

  • Photocyclodimerization : Studies on photocyclodimerization of naphthalene derivatives, including methyl 6-methoxy-2-naphthoate, demonstrate the possibility of forming dimers with unique structures. Such reactions are significant in photochemical applications (Teitei et al., 1978).

  • Catalytic Methylation : Methyl 4,7-dibromo-3-methoxy-2-naphthoate could be involved in catalytic methylation processes, as demonstrated by research on 2-Methoxynaphthalene, an intermediate used in producing anti-inflammatory drugs (Yadav & Salunke, 2013).

  • Enantioselective Photocyclodimerization : Studies on enantioselective photocyclodimerization of methyl 3-methoxyl-2-naphthoate in aqueous solution show potential for optical resolution of photocyclodimers, which could be applicable to Methyl 4,7-dibromo-3-methoxy-2-naphthoate (Luo et al., 2010).

Safety And Hazards

While specific safety and hazard information for “Methyl 4,7-dibromo-3-methoxy-2-naphthoate” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to Material Safety Data Sheets (MSDS) or similar documents for specific safety information .

properties

IUPAC Name

methyl 4,7-dibromo-3-methoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O3/c1-17-12-10(13(16)18-2)6-7-5-8(14)3-4-9(7)11(12)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLPDXPBBBQZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381970
Record name methyl 4,7-dibromo-3-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,7-dibromo-3-methoxy-2-naphthoate

CAS RN

175204-91-8
Record name Methyl 4,7-dibromo-3-methoxy-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,7-dibromo-3-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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